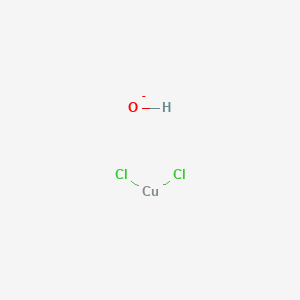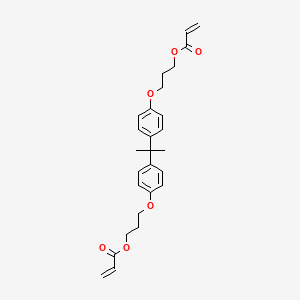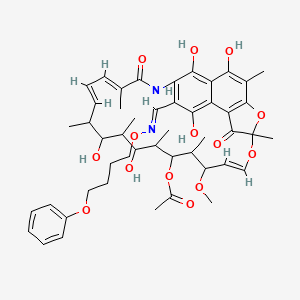
3-Formylrifamycin SV O-(4-phenoxybutyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylrifamycin SV O-(4-phenoxybutyl)oxime is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antibacterial activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(4-phenoxybutyl)oxime typically involves the reaction of 3-Formylrifamycin SV with 4-phenoxybutylamine under specific conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature. The process involves the formation of an oxime linkage between the formyl group of 3-Formylrifamycin SV and the amine group of 4-phenoxybutylamine .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and reduced production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylrifamycin SV O-(4-phenoxybutyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the amine group.
Substitution: The phenoxybutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions include various oxime derivatives, amine derivatives, and substituted phenoxybutyl compounds .
Applications De Recherche Scientifique
3-Formylrifamycin SV O-(4-phenoxybutyl)oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other rifamycin derivatives.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its efficacy in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the production of pharmaceutical formulations and as a reference standard in quality control
Mécanisme D'action
The mechanism of action of 3-Formylrifamycin SV O-(4-phenoxybutyl)oxime involves the inhibition of bacterial RNA synthesis. The compound binds strongly to the DNA-dependent RNA polymerase of bacteria, preventing the transcription process and thereby inhibiting bacterial growth. This mechanism is similar to that of other rifamycin antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different chemical structure.
Rifamycin SV: The parent compound from which 3-Formylrifamycin SV O-(4-phenoxybutyl)oxime is derived.
Rifabutin: A rifamycin derivative used to treat tuberculosis and other bacterial infections.
Uniqueness
This compound is unique due to its specific oxime linkage and phenoxybutyl group, which confer distinct chemical properties and potential therapeutic applications. Its ability to undergo various chemical reactions and its broad-spectrum antibacterial activity make it a valuable compound in pharmaceutical research .
Propriétés
Numéro CAS |
41970-81-4 |
|---|---|
Formule moléculaire |
C48H60N2O14 |
Poids moléculaire |
889.0 g/mol |
Nom IUPAC |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-4-phenoxybutoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C48H60N2O14/c1-25-16-15-17-26(2)47(58)50-38-33(24-49-62-22-14-13-21-60-32-18-11-10-12-19-32)42(55)35-36(43(38)56)41(54)30(6)45-37(35)46(57)48(8,64-45)61-23-20-34(59-9)27(3)44(63-31(7)51)29(5)40(53)28(4)39(25)52/h10-12,15-20,23-25,27-29,34,39-40,44,52-56H,13-14,21-22H2,1-9H3,(H,50,58)/b16-15+,23-20+,26-17+,49-24+ |
Clé InChI |
XYBDTTAVFVQQHY-VSDHPOHISA-N |
SMILES isomérique |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCCOC5=CC=CC=C5)\C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCCOC5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
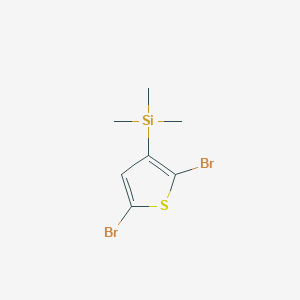
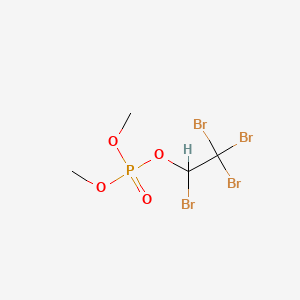
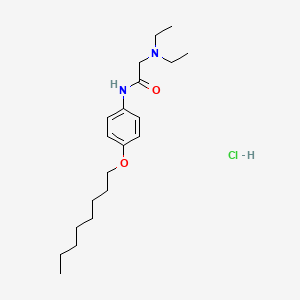

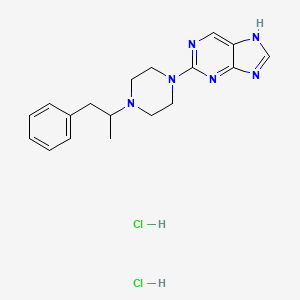
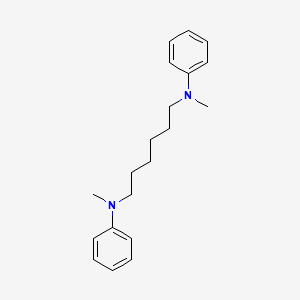


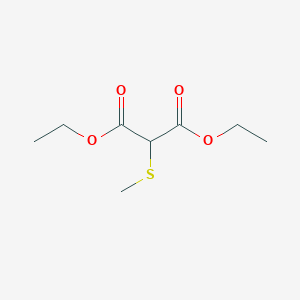

![Pyridinium, 3-[1-(hydroxyimino)ethyl]-1-methyl-](/img/structure/B14661721.png)
